Cas no 39837-08-6 (N-(Tetrahydro-2-oxo-3-thienyl)butanamide)

N-(Tetrahydro-2-oxo-3-thienyl)butanamide is a specialized organic compound featuring a tetrahydrothiophene ring with a carbonyl group at the 2-position and a butanamide substituent. This structure confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. Its thienyl and amide functionalities enhance its utility as a building block for bioactive molecules, offering potential applications in medicinal chemistry. The compound’s stability and well-defined stereochemistry further support its use in controlled synthetic pathways. Its versatility and structural specificity make it a useful reagent for researchers exploring novel sulfur-containing frameworks.
N-(Tetrahydro-2-oxo-3-thienyl)butanamide structure
39837-08-6 structure
Product Name:N-(Tetrahydro-2-oxo-3-thienyl)butanamide
CAS No:39837-08-6
MF:C8H13NO2S
MW:187.25932097435
CID:924957
PubChem ID:57646863
Update Time:2025-06-08

N-(Tetrahydro-2-oxo-3-thienyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-BUTYRYL-DL-HOMOCYSTEINE THIOLACTONE
    • N-(2-oxothiolan-3-yl)butanamide
    • 2-Butyramido-4-mercaptobutyric acid gamma-(thiolactone)
    • EN300-6730516
    • HY-W141788
    • 39837-08-6
    • SCHEMBL804838
    • DTXSID20403190
    • N-Butyryl-DL-homocysteine thiolactone, >=97.0% (HPLC)
    • CS-0201585
    • N-(Tetrahydro-2-oxo-3-thienyl)butanamide
    • MDL: MFCD01862916
    • Inchi: 1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
    • InChI Key: IMJUOGHALGXOSS-UHFFFAOYSA-N
    • SMILES: S1C(C(CC1)NC(CCC)=O)=O

Computed Properties

  • Exact Mass: 187.06669983g/mol
  • Monoisotopic Mass: 187.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 71.5Ų

Experimental Properties

  • Density: 1.17

N-(Tetrahydro-2-oxo-3-thienyl)butanamide Security Information

  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Safety Instruction: 24/25
  • FLUKA BRAND F CODES:3-10-23
  • Storage Condition:2-8°C

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Additional information on N-(Tetrahydro-2-oxo-3-thienyl)butanamide

Comprehensive Overview of N-(Tetrahydro-2-oxo-3-thienyl)butanamide (CAS No. 39837-08-6)

N-(Tetrahydro-2-oxo-3-thienyl)butanamide, with the CAS number 39837-08-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry. The unique structural features of this molecule, including the tetrahydro-2-oxo-3-thienyl moiety, make it a valuable intermediate in the synthesis of more complex bioactive molecules.

In recent years, the demand for N-(Tetrahydro-2-oxo-3-thienyl)butanamide has increased due to its potential role in drug discovery and development. Researchers are particularly interested in its pharmacological properties, as preliminary studies suggest it may exhibit anti-inflammatory and neuroprotective effects. These properties align with current trends in the pharmaceutical industry, where there is a growing focus on neurodegenerative diseases and chronic inflammation. The compound's molecular structure allows for modifications that could enhance its bioavailability and efficacy, making it a promising candidate for further investigation.

The synthesis of N-(Tetrahydro-2-oxo-3-thienyl)butanamide involves a series of well-documented organic reactions, including amide bond formation and cyclization. Its CAS registry number 39837-08-6 ensures precise identification in chemical databases, which is crucial for researchers and manufacturers. The compound's solubility and stability under various conditions have also been studied, providing valuable data for its handling and storage. These characteristics are essential for ensuring reproducibility in laboratory settings and industrial-scale production.

One of the most frequently asked questions about N-(Tetrahydro-2-oxo-3-thienyl)butanamide revolves around its applications in drug development. Given the rising prevalence of conditions like Alzheimer's disease and Parkinson's disease, there is a heightened interest in compounds that can modulate neuronal pathways. Additionally, the compound's potential as a building block for more complex molecules makes it a subject of interest in combinatorial chemistry. Its versatility is further highlighted by its use in peptide mimetics and small-molecule inhibitors, which are critical in modern therapeutic strategies.

From an industrial perspective, the scalability of N-(Tetrahydro-2-oxo-3-thienyl)butanamide production is a key consideration. Advances in green chemistry have led to more sustainable synthesis routes, reducing the environmental impact of its manufacturing process. This aligns with the broader industry shift toward eco-friendly practices, which is a hot topic among stakeholders. Furthermore, the compound's compatibility with high-throughput screening techniques makes it a valuable asset in drug discovery pipelines, where efficiency and cost-effectiveness are paramount.

In conclusion, N-(Tetrahydro-2-oxo-3-thienyl)butanamide (CAS No. 39837-08-6) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical properties and versatile utility make it a subject of ongoing study, particularly in the context of neurodegenerative disorders and inflammatory conditions. As the scientific community continues to explore its capabilities, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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